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Cat. No.: B1427087 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-5-
methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of

3,4-Difluoro-5-methoxyaniline (CAS No. 1195190-12-5), a key building block in contemporary

drug discovery and materials science. As a Senior Application Scientist, this document moves

beyond a simple recitation of data. Instead, it offers a predictive and interpretive guide

grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal

relationships between the molecule's structure and its spectral output, providing researchers

with the rationale needed to design experiments, interpret data, and validate the identity and

purity of this compound. This guide is designed for professionals in research and development

who require a deep, functional understanding of how to characterize complex organic

molecules.

Introduction: The Significance of 3,4-Difluoro-5-
methoxyaniline
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Substituted anilines are foundational scaffolds in medicinal chemistry. The specific substitution

pattern of 3,4-Difluoro-5-methoxyaniline imparts a unique electronic and steric profile, making

it a valuable intermediate for synthesizing targeted therapeutics. The fluorine atoms can

enhance metabolic stability and binding affinity, while the methoxy and amine groups provide

versatile handles for further chemical modification.

Given its potential role in the development of novel pharmaceuticals, rigorous and

unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone

of this process. This guide provides a detailed examination of the expected spectroscopic data

for this molecule, explaining the theoretical basis for peak assignments and offering practical

insights into data acquisition.

Molecular Structure and Physicochemical
Properties
A thorough analysis begins with a clear understanding of the molecule's core attributes.

IUPAC Name: 3,4-difluoro-5-methoxybenzenamine

CAS Number: 1195190-12-5[1]

Molecular Formula: C₇H₇F₂NO[1]

Molecular Weight: 159.13 g/mol [1]

The arrangement of substituents on the aniline ring dictates the entire spectroscopic output.

The two adjacent fluorine atoms, the electron-donating methoxy group, and the amino group

create a distinct pattern of electron density that is directly interrogated by spectroscopic

methods.

Caption: Molecular structure of 3,4-Difluoro-5-methoxyaniline with atom numbering.

Spectroscopic Analysis Workflow
A systematic approach ensures comprehensive characterization. The workflow below outlines

the logical sequence of experiments and data interpretation.
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Data Acquisition

Data Interpretation & Validation

Pristine Sample of
3,4-Difluoro-5-methoxyaniline

¹H and ¹³C NMR
(in CDCl₃ or DMSO-d₆)

Parallel Analysis

Mass Spectrometry
(EI or ESI)

Parallel Analysis

FTIR Spectroscopy
(ATR or KBr pellet)

Parallel Analysis

Assign Proton & Carbon Signals
Confirm Connectivity

Confirm Molecular Weight
Analyze Fragmentation

Identify Functional Groups
(N-H, C-O, C-F)

Structure Confirmation

Click to download full resolution via product page

Caption: A typical workflow for spectroscopic characterization and validation.

¹H NMR Spectroscopy: Mapping the Proton
Environment
Principle: ¹H NMR spectroscopy provides detailed information about the number, connectivity,

and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates

the electronic environment, while spin-spin coupling reveals neighboring protons.

Experimental Protocol (Representative):
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Dissolve ~5-10 mg of 3,4-Difluoro-5-methoxyaniline in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher spectrometer.[2]

Process the data (Fourier transform, phase correction, and baseline correction).

Predicted Data & Interpretation:

Predicted
Signal

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Assignment

Aromatic CH ~6.3 - 6.6
Doublet of

doublets (dd)

JH-F ≈ 6-10 Hz,

JH-H ≈ 2-3 Hz
H-2

Aromatic CH ~6.1 - 6.4
Doublet of

doublets (dd)

JH-F ≈ 10-14 Hz,

JH-H ≈ 2-3 Hz
H-6

Methoxy (OCH₃) ~3.8 - 3.9 Singlet (s) N/A -OCH₃

Amine (NH₂) ~3.7 - 4.2
Broad singlet (br

s)
N/A -NH₂

Causality and Field Insights:

Aromatic Protons (H-2, H-6): These two protons are in unique environments. H-6 is ortho to

the electron-donating methoxy group and meta to the amino group, but it experiences strong

coupling to the adjacent fluorine at C-4. H-2 is ortho to the amino group and meta to the

methoxy group, with coupling to the fluorine at C-3. The electron-donating nature of the -NH₂

and -OCH₃ groups shifts these protons upfield relative to benzene (7.26 ppm). The observed

multiplicity will be a doublet of doublets due to coupling with the adjacent aromatic proton

and a nearby fluorine atom.
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Methoxy Protons: The three protons of the methoxy group are equivalent and show no

coupling to other protons, resulting in a sharp singlet. Its position around 3.8 ppm is

characteristic for an aryl methyl ether.

Amine Protons: The -NH₂ protons typically appear as a broad singlet because of quadrupole

broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can

vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Probing the Carbon
Skeleton
Principle: ¹³C NMR provides a map of the carbon framework. The chemical shift of each carbon

is highly sensitive to its electronic environment and hybridization. The presence of fluorine

atoms introduces characteristic carbon-fluorine (C-F) coupling, which is invaluable for

assignment.

Experimental Protocol (Representative): The sample prepared for ¹H NMR can be used

directly. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the

spectrum, yielding a single peak for each unique carbon.

Predicted Data & Interpretation:
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Predicted Signal
Chemical Shift (δ,
ppm)

Coupling to
Fluorine

Assignment

Aromatic C ~150 - 155
Doublet, ¹JC-F ≈ 240-

250 Hz
C-3 or C-4

Aromatic C ~148 - 153
Doublet, ¹JC-F ≈ 240-

250 Hz
C-4 or C-3

Aromatic C ~140 - 145
Doublet of doublets,

JC-F
C-5

Aromatic C ~135 - 140
Doublet of doublets,

JC-F
C-1

Aromatic C ~100 - 105
Doublet of doublets,

JC-F
C-2

Aromatic C ~95 - 100
Doublet of doublets,

JC-F
C-6

Methoxy C ~55 - 57 None -OCH₃

Causality and Field Insights:

Carbons Bonded to Fluorine (C-3, C-4): These carbons will exhibit the largest chemical shifts

downfield due to the electronegativity of fluorine and will be split into large doublets due to

direct one-bond coupling (¹JC-F).

Carbons Adjacent to Fluorine (C-2, C-5): These carbons will show smaller two-bond

couplings (²JC-F), appearing as doublets or doublet of doublets.

Substituent Effects: The oxygen of the methoxy group and the nitrogen of the amino group

are strongly electron-donating, causing the ortho and para carbons (C-6, C-2, C-4) to be

shielded (shifted upfield) compared to unsubstituted carbons. The C-F bonds, however, have

a dominant deshielding effect. The interplay of these factors determines the final chemical

shifts.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific

functional groups absorb infrared radiation at characteristic frequencies, making it an excellent

tool for identifying which groups are present.

Experimental Protocol (Representative):

For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on

the ATR crystal.

Apply pressure to ensure good contact.

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Data & Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3350 - 3500
N-H symmetric & asymmetric

stretch
Primary Amine (-NH₂)

3000 - 3100 C-H stretch Aromatic C-H

2850 - 3000 C-H stretch Aliphatic C-H (-OCH₃)

1580 - 1620 C=C stretch Aromatic Ring

1200 - 1300 C-O stretch Aryl-Alkyl Ether

1100 - 1250 C-F stretch Aryl Fluoride

Causality and Field Insights:

N-H Stretching: The presence of a primary amine is definitively confirmed by two distinct

peaks in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H

stretches.
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C-F Stretching: The C-F bond vibrations typically appear in the fingerprint region and can be

complex. However, strong absorption bands between 1100-1250 cm⁻¹ are highly indicative

of the aryl-fluoride bonds.

C-O Stretch: The strong band for the aryl-alkyl ether C-O stretch is a key indicator of the

methoxy group.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Principle: Mass spectrometry ionizes a molecule and separates the resulting ions based on

their mass-to-charge ratio (m/z). It provides the exact molecular weight and offers clues about

the molecule's structure through the analysis of fragmentation patterns.

Experimental Protocol (Representative):

Dissolve a microgram quantity of the sample in a suitable solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion (for Electrospray

Ionization, ESI) or onto a probe (for Electron Ionization, EI).

Acquire the mass spectrum.

Predicted Data & Interpretation:

Molecular Ion (M⁺): The most critical piece of data is the molecular ion peak. For C₇H₇F₂NO,

the expected m/z will be 159.13. High-resolution mass spectrometry (HRMS) would confirm

the elemental composition.

Key Fragmentation Patterns: Under EI conditions, the molecule will fragment in predictable

ways.
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[M]⁺˙
m/z = 159

[M - CH₃]⁺
m/z = 144

- •CH₃

[M - CH₃ - CO]⁺
m/z = 116

- CO
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Caption: Predicted primary fragmentation pathway for 3,4-Difluoro-5-methoxyaniline.

Causality and Field Insights:

Loss of Methyl Radical: A common and favorable fragmentation for methoxy-substituted

aromatics is the loss of a methyl radical (•CH₃, 15 Da) from the ether, leading to a fragment

at m/z 144.

Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion can

subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 116. This is a

characteristic fragmentation for phenolic-type cations.

Safety and Handling
3,4-Difluoro-5-methoxyaniline, like many aromatic amines, should be handled with care.

While a specific safety data sheet (SDS) was not retrieved, general precautions for this class of

compounds are mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid

inhalation of dust or vapors.[3]
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Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after

handling.[4][6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

For detailed safety information, always consult the supplier-specific Safety Data Sheet (SDS)

before use.

Conclusion
The structural elucidation of 3,4-Difluoro-5-methoxyaniline is achieved through a synergistic

application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the precise

arrangement and connectivity of atoms through chemical shifts and C-F/H-F coupling patterns.

IR spectroscopy provides rapid confirmation of essential functional groups, including the

primary amine, aryl fluoride, and ether linkages. Finally, mass spectrometry validates the

molecular weight and corroborates the structure through predictable fragmentation. Together,

these methods provide an unambiguous and self-validating confirmation of the molecule's

identity, a critical requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1427087#spectroscopic-data-for-3-4-difluoro-5-
methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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